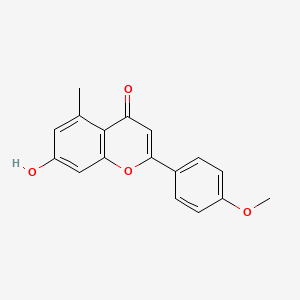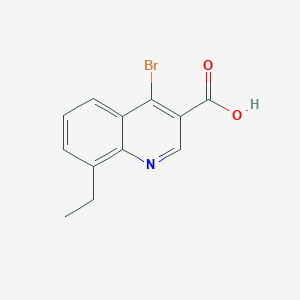
4-Bromo-8-ethylquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-8-ethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H10BrNO2 It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-ethylquinoline-3-carboxylic acid typically involves the bromination of 8-ethylquinoline-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-8-ethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline-3-carboxylic acid derivatives with different oxidation states.
Reduction Reactions: Products include quinoline-3-carbinol or quinoline-3-carbaldehyde.
Applications De Recherche Scientifique
4-Bromo-8-ethylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying various biological processes and interactions at the molecular level.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Bromo-8-ethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Ethylquinoline-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-8-ethylquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Bromoquinoline-3-carboxylic acid: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
Uniqueness
4-Bromo-8-ethylquinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in chemical synthesis and as a valuable compound in medicinal and material science research.
Propriétés
Formule moléculaire |
C12H10BrNO2 |
|---|---|
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
4-bromo-8-ethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO2/c1-2-7-4-3-5-8-10(13)9(12(15)16)6-14-11(7)8/h3-6H,2H2,1H3,(H,15,16) |
Clé InChI |
DBWVOMFZBLOKAE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)
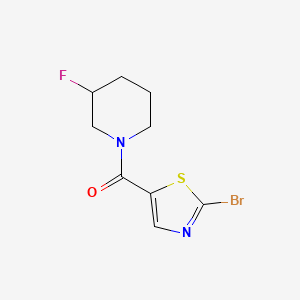
![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
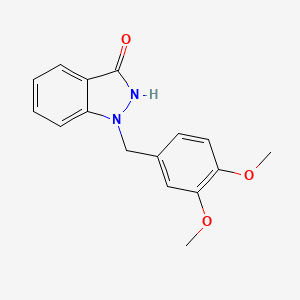
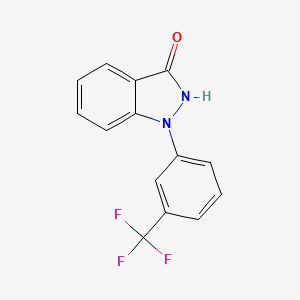
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)
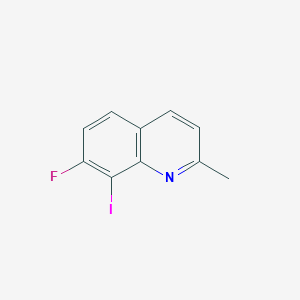

![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)
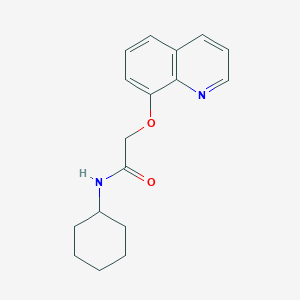
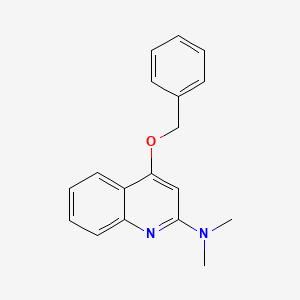
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)
